molecular formula C13H11NO5S B14629855 2-Nitrophenyl phenylmethanesulfonate CAS No. 56620-23-6

2-Nitrophenyl phenylmethanesulfonate

Cat. No.: B14629855
CAS No.: 56620-23-6
M. Wt: 293.30 g/mol
InChI Key: DPNBLUNXVYKTHS-UHFFFAOYSA-N
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Description

2-Nitrophenyl phenylmethanesulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a nitrophenyl group and a phenylmethanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl phenylmethanesulfonate typically involves the reaction of 2-nitrophenol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, and yields the desired sulfonate ester in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl phenylmethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenols and alkyl alcohols.

    Reduction: 2-Aminophenyl phenylmethanesulfonate.

    Oxidation: Phenylmethanesulfonic acid derivatives.

Scientific Research Applications

2-Nitrophenyl phenylmethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrophenyl phenylmethanesulfonate involves its reactivity towards nucleophiles. The nitrophenolate group can be readily displaced by nucleophiles, leading to the formation of new sulfonate esters. This reactivity is exploited in various synthetic applications to introduce sulfonate groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl phenylmethanesulfonate
  • 2-Nitrophenyl benzylsulfonate

Comparison

2-Nitrophenyl phenylmethanesulfonate is unique due to its specific reactivity and the presence of both nitrophenyl and phenylmethanesulfonate groups. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and yields. For example, 4-Nitrophenyl phenylmethanesulfonate also undergoes nucleophilic substitution but may require different reaction conditions .

Properties

CAS No.

56620-23-6

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

(2-nitrophenyl) phenylmethanesulfonate

InChI

InChI=1S/C13H11NO5S/c15-14(16)12-8-4-5-9-13(12)19-20(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

DPNBLUNXVYKTHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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